molecular formula C23H20N2O B12559413 Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- CAS No. 169155-32-2

Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-

Cat. No.: B12559413
CAS No.: 169155-32-2
M. Wt: 340.4 g/mol
InChI Key: TWZXERQCYYRPEF-UHFFFAOYSA-N
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Description

Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is a complex organic compound that features a phenol group attached to an imidazole ring substituted with two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced imidazole derivatives.

Scientific Research Applications

Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenol group can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is unique due to its dual functionality, combining the properties of phenol and imidazole. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

169155-32-2

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C23H20N2O/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)25-23(24-21)19-5-3-4-6-20(19)26/h3-14,26H,1-2H3,(H,24,25)

InChI Key

TWZXERQCYYRPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C

Origin of Product

United States

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